Ethyl 3-Amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Overview
Description
Ethyl 3-Amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate, or 3-Amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid ethyl ester, is a chemical compound belonging to the family of benzothiophenes. It is a white powder that is soluble in organic solvents and has a melting point of around 100°C. It is used in various scientific research applications, such as organic synthesis, drug discovery, and biochemistry.
Scientific Research Applications
- Peptide Synthesis
- This compound is used in the field of biochemistry , specifically in peptide synthesis .
- It’s used as a building block in the synthesis of peptides, which are chains of amino acids that can function as hormones, neurotransmitters, or antibiotics .
- The exact methods of application or experimental procedures would depend on the specific peptide being synthesized. Generally, it involves coupling the carboxyl group of one amino acid to the amino group of another, often using a coupling agent .
- The outcomes of such syntheses are new peptides with potential biological activity. The exact results would depend on the specific peptide being synthesized .
- Synthesis of Substances
- This compound is used in the field of chemistry , specifically in the synthesis of substances .
- It’s used as a building block in the synthesis of various chemical compounds .
- The exact methods of application or experimental procedures would depend on the specific compound being synthesized. Generally, it involves various chemical reactions, often using a catalyst .
- The outcomes of such syntheses are new compounds with potential applications in various fields. The exact results would depend on the specific compound being synthesized .
- Synthesis of Substances
- This compound is used in the field of chemistry , specifically in the synthesis of substances .
- It’s used as a building block in the synthesis of various chemical compounds .
- The exact methods of application or experimental procedures would depend on the specific compound being synthesized. Generally, it involves various chemical reactions, often using a catalyst .
- The outcomes of such syntheses are new compounds with potential applications in various fields. The exact results would depend on the specific compound being synthesized .
properties
IUPAC Name |
ethyl 3-amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2S/c1-2-18-11(17)10-9(16)7-5-6(12(13,14)15)3-4-8(7)19-10/h3-5H,2,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFXFDVJHONPEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-Amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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